

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)thiourea

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)thiourea

Cat. No.: B1272182

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This technical guide provides a comprehensive overview of the synthesis of **1-(3-Bromophenyl)thiourea**, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

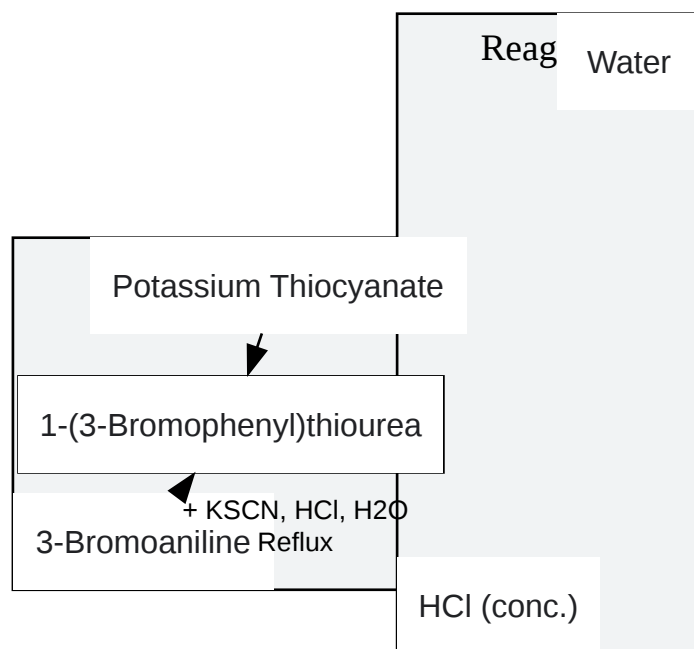
Introduction

Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities and applications as intermediates in the synthesis of various heterocyclic compounds. **1-(3-Bromophenyl)thiourea**, in particular, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis is a fundamental procedure, typically achieved through the reaction of an appropriately substituted aniline with a thiocyanate salt in an acidic medium.

Synthesis Protocol

The synthesis of **1-(3-Bromophenyl)thiourea** can be effectively carried out by the reaction of 3-bromoaniline with potassium thiocyanate in the presence of hydrochloric acid.^[1]

Reaction Scheme:



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Caption: Reaction scheme for the synthesis of **1-(3-Bromophenyl)thiourea**.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **1-(3-Bromophenyl)thiourea**.

Materials:

- 3-Bromoaniline
- Potassium thiocyanate (KSCN)
- Concentrated Hydrochloric acid (HCl)
- Water (H₂O)
- Ethyl acetate

Procedure:

- In a round-bottom flask, combine 3-bromoaniline (1.39 g, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), and 20 ml of water.[\[1\]](#)
- To this mixture, add 1.6 ml of concentrated HCl.[\[1\]](#)
- Heat the reaction mixture to reflux and maintain for 3 hours.[\[1\]](#)
- After the reflux period, cool the mixture to room temperature.
- Stir the cooled reaction mixture overnight to facilitate precipitation of the product.[\[1\]](#)
- Filter the precipitate, and wash it thoroughly with water.[\[1\]](#)
- Dry the collected solid.
- Recrystallize the crude product from ethyl acetate to obtain colorless plates of **1-(3-Bromophenyl)thiourea**.[\[1\]](#)

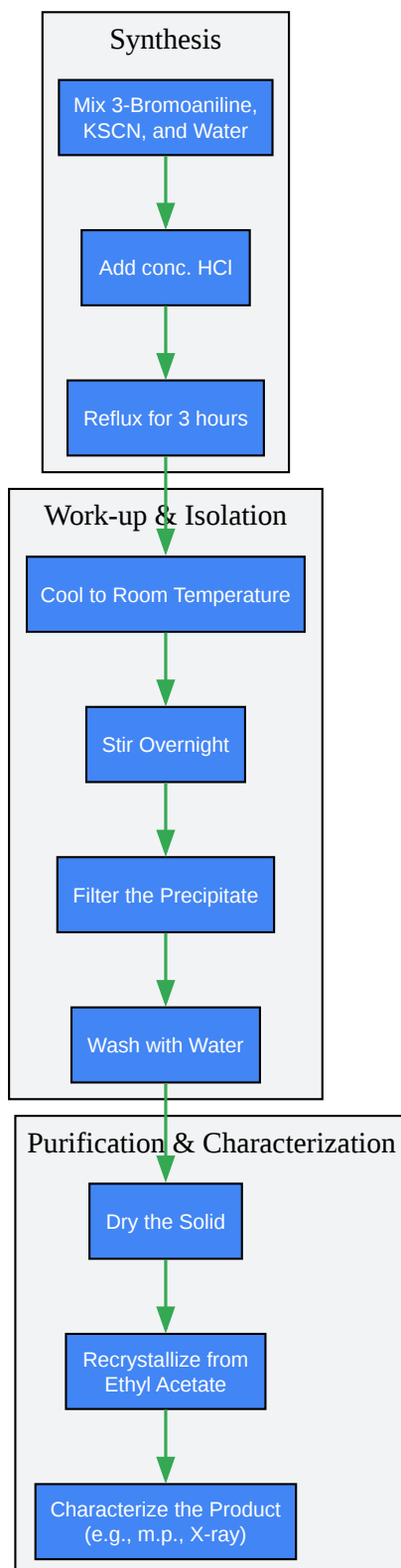
Data Presentation

The following table summarizes the key quantitative data for **1-(3-Bromophenyl)thiourea**.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₇ BrN ₂ S	[1]
Molecular Weight	231.12 g/mol	[1]
Melting Point	389–391 K (116-118 °C)	[1]
Crystal System	Triclinic	[1]
Space Group	P-1	[1]

Experimental Workflow

The workflow for the synthesis and purification of **1-(3-Bromophenyl)thiourea** is illustrated below.



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Caption: Workflow for the synthesis of **1-(3-Bromophenyl)thiourea**.

Characterization

The structure and purity of the synthesized **1-(3-Bromophenyl)thiourea** can be confirmed using various analytical techniques. The primary characterization method reported is single-crystal X-ray diffraction, which provides detailed information about the molecular structure and crystal packing.^[1] The melting point of the recrystallized product is a key indicator of its purity.

Conclusion

This guide outlines a reliable and straightforward protocol for the synthesis of **1-(3-Bromophenyl)thiourea**. The methodology is well-established and provides the target compound in good purity after recrystallization. The provided data and workflows are intended to assist researchers in the successful replication of this synthesis.

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References

- 1. 1-(3-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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